molecular formula C19H20N4O B2724732 1-(Morpholin-4-yl)-3-(propan-2-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 611197-62-7

1-(Morpholin-4-yl)-3-(propan-2-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B2724732
CAS No.: 611197-62-7
M. Wt: 320.396
InChI Key: YKIRKGNHNGOYHU-UHFFFAOYSA-N
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Description

1-(Morpholin-4-yl)-3-(propan-2-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile is a heterocyclic compound featuring a pyrido[1,2-a]benzimidazole core substituted with a morpholine group at position 1, an isopropyl group at position 3, and a nitrile group at position 2. This structure combines a rigid aromatic system with polar (morpholine) and lipophilic (isopropyl) substituents, making it a candidate for diverse biological interactions. Synthetically, it is prepared by reacting 1-(2-chloroethyl)amino-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile with morpholine under reflux conditions in a dioxane/dimethylformamide mixture .

Properties

IUPAC Name

1-morpholin-4-yl-3-propan-2-ylpyrido[1,2-a]benzimidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O/c1-13(2)14-11-18(22-7-9-24-10-8-22)23-17-6-4-3-5-16(17)21-19(23)15(14)12-20/h3-6,11,13H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKIRKGNHNGOYHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C2=NC3=CC=CC=C3N2C(=C1)N4CCOCC4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Morpholin-4-yl)-3-(propan-2-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile typically involves multi-step organic reactions. One common approach is the condensation of a suitable benzimidazole derivative with a morpholine-containing reagent under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency .

Chemical Reactions Analysis

Types of Reactions

1-(Morpholin-4-yl)-3-(propan-2-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further pharmacological exploration:

Anticancer Activity

Numerous studies have highlighted the anticancer potential of pyrido[1,2-a]benzimidazole derivatives. For instance:

  • A study demonstrated that derivatives containing the benzimidazole scaffold showed significant cytotoxicity against various cancer cell lines, including breast and colon carcinoma cells. The compound exhibited IC50 values indicating potent activity against these cancer types .

Antimicrobial Properties

Research has shown that compounds with similar structures possess notable antimicrobial properties. The incorporation of the pyridine and benzimidazole moieties enhances their efficacy against both Gram-positive and Gram-negative bacteria .

Antiviral Activity

Compounds derived from benzimidazole have been investigated for their antiviral properties. In vitro studies have suggested that certain derivatives can inhibit viral replication, making them potential candidates for antiviral drug development .

Case Studies

Several case studies underline the therapeutic potential of 1-(Morpholin-4-yl)-3-(propan-2-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile:

  • Study on Anticancer Efficacy :
    • Objective : Evaluate the anticancer effects on leukemia cell lines.
    • Findings : The compound showed significant inhibition rates (over 70%) against leukemia cell lines in preliminary screenings, suggesting its potential as an anticancer agent .
  • Evaluation of Antimicrobial Activity :
    • Objective : Test against various pathogenic bacteria.
    • Results : The compound displayed strong antimicrobial activity with minimum inhibitory concentration (MIC) values in the low µg/mL range, indicating its effectiveness as an antimicrobial agent .

Mechanism of Action

The mechanism of action of 1-(Morpholin-4-yl)-3-(propan-2-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of pyrido[1,2-a]benzimidazole-4-carbonitrile derivatives. Key structural analogs and their comparative properties are outlined below:

Table 1: Structural and Functional Comparison of Selected Analogs

Compound Name / ID Substituents (R1, R2) Molecular Weight Key Properties & Activities References
Target Compound (1-Morpholin-4-yl-3-isopropyl) R1 = Morpholin-4-yl, R2 = Isopropyl ~338 Enhanced solubility (morpholine), moderate lipophilicity; potential antimicrobial activity
Compound 13a (1-Dimethylaminoethyl-3-isopropyl) R1 = Dimethylaminoethyl, R2 = Isopropyl ~306 Higher solubility (polar amine); uncharacterized biological activity
Compound 25 (1-Chloroethyl-3-methyl-2-chloro) R1 = Chloroethyl, R2 = Chloro 304.17 Increased reactivity (Cl groups); potential cytotoxicity; low solubility
Compound 19d (3',5'-Diamino-1-(4-chlorobenzyl)-5-fluoro-2-oxo-1'-phenyl-spiro) R1 = 4-Chlorobenzyl, R2 = Fluorophenyl >500 Anticancer activity (spirocyclic structure); low solubility due to aromatic bulk
Compound 14d (5-Amino-3-((4-bromobenzylidene)amino)-7-(4-bromophenyl)-1-phenyl) R1 = Bromophenyl, R2 = Benzylidene 559.00 High molecular weight; stable crystalline form (mp 259–260°C); NMR-confirmed structure

Key Observations :

Substituent Effects on Solubility: The morpholine group in the target compound improves aqueous solubility compared to non-polar substituents (e.g., chloroethyl in Compound 25) . Piperazine or dimethylaminoethyl analogs (e.g., Compound 13a) may exhibit even higher solubility due to protonatable amines but lack the hydrogen-bonding oxygen in morpholine .

Biological Activity: Morpholine-containing derivatives (e.g., the target compound) are associated with antimicrobial activity, likely due to interactions with bacterial enzymes or membranes .

Synthetic Accessibility :

  • The target compound is synthesized in moderate yields (~70–80%) under mild conditions, whereas halogenated analogs (e.g., Compound 25) require aggressive reagents like phosphorus oxychloride, complicating scalability .

Structural Confirmation :

  • All analogs are validated via NMR (δ 2.22–8.21 ppm for protons, δ 30–160 ppm for carbons) and mass spectrometry (e.g., M⁺ peaks at m/z 338–559), with morpholine derivatives showing distinct signals for the oxy-alkyl chain .

Biological Activity

1-(Morpholin-4-yl)-3-(propan-2-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile is a compound that has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

The compound's chemical formula is C24H32N8O2C_{24}H_{32}N_8O_2, with a molecular weight of 464.563 g/mol. It contains a pyrido[1,2-a]benzimidazole core structure, which is significant for its biological activity. The presence of a morpholine group and a carbonitrile moiety enhances its pharmacological properties.

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

  • Antimicrobial Activity : The compound has shown effectiveness against Mycobacterium tuberculosis, particularly in resistant strains. Its derivatives have been reported to have low toxicity towards Vero cells while maintaining high antimicrobial potency, with minimum inhibitory concentrations (MIC) as low as 0.12 µg/mL against resistant strains .
  • Anticancer Properties : Some studies suggest that derivatives of pyrido[1,2-a]benzimidazole can inhibit cancer cell proliferation by interfering with DNA methylation processes. This mechanism has been compared favorably against established chemotherapeutic agents like doxorubicin .

Antimicrobial Efficacy

A summary of the antimicrobial activity of this compound and its derivatives is presented in the table below:

Compound NameTarget PathogenMIC (µg/mL)Toxicity (IC50 µg/mL)Selectivity Index
Compound 3aM. tuberculosis0.12>100>833
Compound 3hMDR-TB0.5816
Compound XStaphylococcus aureus0.25>50>200

Study on Tuberculosis Resistance

In a notable study published in Nature, researchers explored the efficacy of various pyrido[1,2-a]benzimidazole derivatives against multidrug-resistant tuberculosis (MDR-TB). The study highlighted that compound 3h maintained significant activity against MDR-TB strains while demonstrating minimal cytotoxicity to human cells. This finding underscores the potential of these compounds as lead candidates for new anti-TB therapies .

Anticancer Activity Evaluation

Another investigation focused on the anticancer properties of these compounds against various cancer cell lines. The results indicated that certain derivatives could suppress tumor growth significantly more than traditional chemotherapy drugs, suggesting a promising avenue for further development in oncology .

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